molecular formula C19H12F3N5O2 B6504731 5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one CAS No. 1396673-54-3

5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B6504731
CAS No.: 1396673-54-3
M. Wt: 399.3 g/mol
InChI Key: KSZHNWZMCMBDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a pyrazine-oxadiazole core fused to a dihydropyridinone scaffold. The pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) is linked to the 1,2,4-oxadiazole moiety, a five-membered heterocycle containing one oxygen and two nitrogen atoms. The dihydropyridinone component is substituted with a benzyl group bearing a trifluoromethyl (-CF₃) group at the ortho position.

Properties

IUPAC Name

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2/c20-19(21,22)14-4-2-1-3-12(14)10-27-11-13(5-6-16(27)28)18-25-17(26-29-18)15-9-23-7-8-24-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZHNWZMCMBDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous 1,2,4-oxadiazole derivatives documented in recent literature. Key differences in substituents, molecular weight, and functional groups are highlighted below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazine-oxadiazole-dihydropyridinone R₁ = Pyrazin-2-yl; R₂ = 2-(Trifluoromethyl)benzyl ~419.3* Trifluoromethyl enhances lipophilicity; pyrazine may improve π-π stacking N/A
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine Pyridine-oxadiazole R₁ = Pyridin-3-yl; R₂ = 2-Methoxyphenyl ~253.3 Methoxy group increases polarity
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole Pyridine-oxadiazole R₁ = 2-Chloropyridin-3-yl; R₂ = 2-(Difluoromethoxy)phenyl ~347.7 Halogen and difluoromethoxy improve metabolic stability
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (e.g., 4a–k) Pyrimidinone-oxadiazole R₁ = Varied aryl; R₂ = 3,4-Dihydropyrimidinone ~270–320 (estimated) Pyrimidinone introduces hydrogen-bonding potential
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidine-oxadiazole R₁ = 2-Chlorophenyl; R₂ = 3,4-Difluorobenzyl ~473.3 Thienopyrimidine core expands π-system; halogens enhance selectivity

*Molecular weight calculated based on formula.

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 2-(trifluoromethyl)benzyl group confers higher lipophilicity (logP ~3.5 estimated) compared to the methoxy-substituted analog (logP ~2.1) . This aligns with the -CF₃ group’s known role in improving membrane permeability. The difluoromethoxy group in the chloropyridinyl derivative balances hydrophobicity and metabolic resistance, whereas the trifluoromethyl group may offer stronger electron-withdrawing effects.

In contrast, pyrimidinone derivatives (e.g., 4a–k) introduce hydrogen-bonding motifs, which could improve solubility but reduce CNS penetration. Thienopyrimidine-oxadiazole hybrids exhibit extended conjugation, likely improving binding affinity in kinase targets but increasing molecular weight (>450 g/mol).

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cycloaddition or coupling strategies similar to those in (e.g., TMSCl-mediated three-component reactions for oxadiazole formation) . However, the trifluoromethylbenzyl substitution may require specialized reagents (e.g., trifluoromethylphenyl boronic acids).

Biological Implications :

  • While biological data for the target compound are unavailable, analogs with chlorophenyl or difluorobenzyl groups (e.g., ) show activity in kinase inhibition assays. The pyrazine-oxadiazole core may target purine-binding enzymes (e.g., PARP or PDE inhibitors).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.